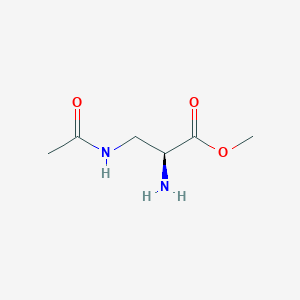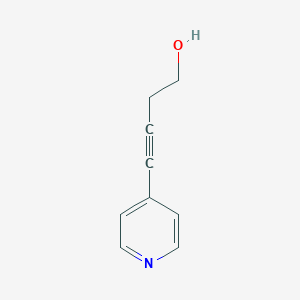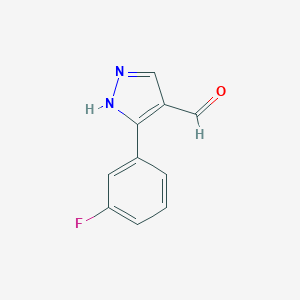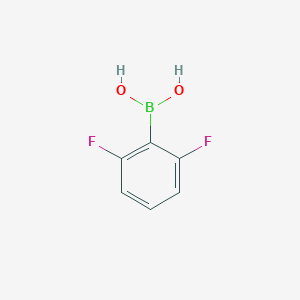
L-Alanine, 3-(acetylamino)-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, 3-(acetylamino)-, methyl ester (9CI), commonly known as N-acetylmethionine, is a derivative of the amino acid L-alanine. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
N-acetylmethionine acts as a methyl donor in the SAMe biosynthesis pathway. It is converted to S-adenosylhomocysteine (SAH) by the enzyme N-acetyltransferase, which is then converted to SAMe by the enzyme SAH hydrolase. SAMe is involved in various cellular processes, including methylation of DNA, RNA, and proteins, as well as the synthesis of neurotransmitters and phospholipids.
Biochemical and Physiological Effects:
N-acetylmethionine has been shown to increase SAMe levels in various tissues, including the liver, brain, and heart. It has also been shown to have antioxidant properties and to protect against liver damage caused by alcohol and other toxins. Additionally, N-acetylmethionine has been shown to improve cognitive function and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-acetylmethionine in lab experiments is its stability and ease of use. It can be stored at room temperature and is soluble in water and organic solvents. However, one limitation is its relatively high cost compared to other methyl donors, such as methionine and betaine.
Direcciones Futuras
There are several potential future directions for research on N-acetylmethionine. For example, it could be studied further for its potential applications in treating liver diseases, such as non-alcoholic fatty liver disease and cirrhosis. It could also be studied for its potential applications in improving cognitive function and reducing inflammation in various diseases, including Alzheimer's disease and multiple sclerosis. Additionally, further research could be conducted on the mechanism of action of N-acetylmethionine and its interactions with other molecules in the SAMe biosynthesis pathway.
Métodos De Síntesis
N-acetylmethionine can be synthesized by the reaction of L-alanine methyl ester hydrochloride with acetic anhydride and N,N-dimethylformamide. The resulting product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-acetylmethionine has been used in various scientific research studies as a substrate for enzymes involved in the biosynthesis of S-adenosylmethionine (SAMe), a crucial molecule involved in many cellular processes. It has also been used as a precursor for the synthesis of other amino acids and peptides.
Propiedades
Número CAS |
179015-36-2 |
|---|---|
Nombre del producto |
L-Alanine, 3-(acetylamino)-, methyl ester (9CI) |
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl (2S)-3-acetamido-2-aminopropanoate |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-3-5(7)6(10)11-2/h5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
GZDWTUWAKZNUKA-YFKPBYRVSA-N |
SMILES isomérico |
CC(=O)NC[C@@H](C(=O)OC)N |
SMILES |
CC(=O)NCC(C(=O)OC)N |
SMILES canónico |
CC(=O)NCC(C(=O)OC)N |
Sinónimos |
L-Alanine, 3-(acetylamino)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)

![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)







![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
